2,2'-Bis(4-nitrophenoxy)biphenyl
Description
Properties
IUPAC Name |
1-(4-nitrophenoxy)-2-[2-(4-nitrophenoxy)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O6/c27-25(28)17-9-13-19(14-10-17)31-23-7-3-1-5-21(23)22-6-2-4-8-24(22)32-20-15-11-18(12-16-20)26(29)30/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDHYALYVRCVLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559156 | |
| Record name | 2,2'-Bis(4-nitrophenoxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65811-03-2 | |
| Record name | 2,2'-Bis(4-nitrophenoxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation Reaction
| Step | Description |
|---|---|
| Raw materials | Biphenol and 4-nitrophenyl chloride (p-nitrophenyl chloride) |
| Molar ratio | Biphenol : 4-nitrophenyl chloride = 1 : (2.0 to 2.5) |
| Salt-forming agent ratio | Biphenol : salt-forming agent = 1 : (2.0 to 3.0) |
| Solvent | Strong polar aprotic solvent (e.g., N,N-dimethylformamide or N,N-dimethylacetamide) |
| Atmosphere | Nitrogen protection to prevent oxidation |
| Reaction temperature | 130–140 °C |
| Reaction time | 3–5 hours |
| Post-reaction treatment | Hot filtration to remove residues, gradual addition of deionized water to filtrate, cooling, filtration, washing, and drying |
| Product obtained | 2,2'-Bis(4-nitrophenoxy)biphenyl |
This step involves refluxing biphenol with 4-nitrophenyl chloride in the presence of a base (salt-forming agent) to promote nucleophilic substitution, where the phenolic oxygen attacks the aromatic chloride, replacing the chlorine atom with a nitrophenoxy group. The polar aprotic solvent stabilizes the transition state and enhances reaction rate.
Purification and Isolation
After the reaction, hot filtration removes insoluble impurities. Adding deionized water to the filtrate precipitates the product, which is then cooled, filtered, washed to remove residual salts and solvents, and dried to yield the pure compound.
Reaction Conditions and Their Effects
| Parameter | Range/Value | Effect on Product Quality and Yield |
|---|---|---|
| Temperature | 130–140 °C | Ensures sufficient energy for substitution without decomposition |
| Reaction time | 3–5 hours | Adequate for complete conversion |
| Molar ratio (Biphenol:4-nitrophenyl chloride) | 1 : 2.0–2.5 | Excess chloride ensures complete reaction of biphenol |
| Solvent type | Polar aprotic solvents | Enhances nucleophilicity and solubility of reactants |
| Atmosphere | Nitrogen | Prevents oxidation and side reactions |
Summary Table of Preparation Method
| Step No. | Operation | Conditions/Materials | Outcome |
|---|---|---|---|
| 1 | Condensation reaction | Biphenol + 4-nitrophenyl chloride, salt-forming agent, polar aprotic solvent, N2 atmosphere, 130–140 °C, 3–5 h | Formation of this compound |
| 2 | Hot filtration | Filtration at reaction temperature | Removal of insoluble residues |
| 3 | Precipitation | Addition of deionized water, cooling | Precipitation of product |
| 4 | Filtration and washing | Filtration and washing with water | Purification of product |
| 5 | Drying | Oven drying or vacuum drying | Isolation of dry, pure compound |
Research Findings and Industrial Relevance
- The described method offers high selectivity and high yield .
- The use of strong polar aprotic solvents like N,N-dimethylformamide or N,N-dimethylacetamide is critical for reaction efficiency.
- Nitrogen atmosphere protects the reactants and intermediates from oxidation.
- The molar ratios and reaction conditions are optimized for industrial scalability.
- The process is simple, safe, and cost-effective , facilitating large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Bis(4-nitrophenoxy)biphenyl undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a nickel catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of nitro groups, which are electron-withdrawing and activate the aromatic ring towards nucleophilic attack.
Common Reagents and Conditions:
Reduction: Hydrogen gas and nickel catalyst under high pressure and moderate temperature (40-70°C).
Substitution: Strong nucleophiles such as amines or alkoxides under basic conditions.
Major Products:
Reduction: 2,2’-Bis(4-aminophenoxy)biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Applications Overview
The applications of 2,2'-Bis(4-nitrophenoxy)biphenyl can be categorized into several key areas:
Materials Science
- Polymer Synthesis : It serves as an intermediate in the production of polyimides, which are high-performance polymers known for their thermal stability and chemical resistance. These polymers find applications in aerospace, electronics, and automotive industries.
- Fire-resistant Composites : The compound's thermal stability contributes to the development of fire-resistant materials.
Medicinal Chemistry
- Drug Design : Research has focused on its interactions with biological macromolecules, suggesting potential uses in drug design and development. Its derivatives may exhibit various biological activities that could be harnessed for therapeutic purposes.
- Antimicrobial Activity : Studies have indicated that derivatives of this compound possess antimicrobial properties, making them candidates for antibiotic development.
Chemical Reactions
- Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions due to the electrophilic nature of the nitro groups, allowing for the synthesis of a variety of derivatives.
- Coupling Reactions : It can be used in coupling reactions to produce more complex biphenyl derivatives that may have enhanced properties or functionalities.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,2’-Bis(4-nitrophenoxy)biphenyl primarily involves its ability to undergo various chemical transformations. The nitro groups play a crucial role in activating the aromatic rings towards nucleophilic substitution and reduction reactions. These transformations enable the compound to serve as a versatile intermediate in the synthesis of more complex molecules .
Comparison with Similar Compounds
4,4’-Bis(4-nitrophenoxy)biphenyl: Similar structure but with different substitution pattern on the biphenyl core.
4,4’-Bis(4-aminophenoxy)biphenyl: The reduced form of 2,2’-Bis(4-nitrophenoxy)biphenyl with amino groups instead of nitro groups.
Biological Activity
2,2'-Bis(4-nitrophenoxy)biphenyl is an organic compound characterized by its biphenyl structure with two nitrophenoxy groups at the 2,2' positions. Its unique chemical properties make it a subject of interest in various fields, including materials science and medicinal chemistry. The presence of nitro groups enhances its electron-withdrawing capabilities, which can be leveraged for further chemical modifications and potential biological applications.
Synthesis
The synthesis of this compound typically involves the reaction of p-nitrochlorobenzene with biphenol under nitrogen protection and reflux conditions. This method allows for the formation of the desired biphenyl structure while maintaining the integrity of the nitrophenoxy groups.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. Studies suggest that its electron-withdrawing nitro groups can enhance reactivity with nucleophiles and electrophiles, which may lead to significant pharmacological effects.
Anticancer Potential
Research indicates that compounds structurally related to this compound exhibit promising anticancer activities. For instance, derivatives containing similar nitrophenyl structures have been evaluated for their cytotoxic properties against various cancer cell lines. A notable study demonstrated that certain derivatives could induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231), suggesting a potential pathway for therapeutic applications .
Comparative Analysis with Related Compounds
The following table summarizes the structural and biological activity differences between this compound and its related compounds:
| Compound Name | Structure Description | Biological Activity |
|---|---|---|
| This compound | Biphenyl with two nitrophenoxy groups | Potential anticancer activity; reactive with biomolecules |
| 4,4'-Bis(4-nitrophenoxy)biphenyl | Similar structure with different substitution pattern | Varies; potential for different reactivity |
| 2,2'-Bis(4-aminophenoxy)biphenyl | Reduced form with amino groups | Different biological activities due to amino groups |
| 4-Nitrobiphenyl | Biphenyl with a single nitro group | Simpler structure; distinct reactivity |
Study on Anticancer Activity
A study focused on the synthesis of novel derivatives based on the structure of this compound found that specific modifications could enhance anticancer properties. The derivatives were tested against breast cancer cell lines and showed significant cytotoxic effects, indicating that structural variations can lead to improved therapeutic outcomes .
Toxicity Assessment
In assessing the toxicity of related compounds like 2-biphenylamine hydrochloride, researchers noted dose-dependent effects on weight gain and organ health in animal models. These findings underscore the necessity for comprehensive toxicological evaluations when considering new compounds for clinical use .
Q & A
Q. What synthetic methodologies are most effective for preparing 2,2'-Bis(4-nitrophenoxy)biphenyl, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr), where 4-nitrophenol reacts with a biphenyl dihalide precursor. Key factors include:
- Catalyst selection : Use of K₂CO₃ or Cs₂CO₃ as a base to deprotonate the phenolic hydroxyl group and facilitate substitution .
- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reactivity by stabilizing transition states.
- Temperature control : Reactions often proceed at 80–120°C for 12–24 hours to achieve yields >70% . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign aromatic proton signals (δ 7.0–8.5 ppm) and confirm nitro group substitution patterns.
- FT-IR : Peaks at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch) validate nitro functionality .
- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 380.3 confirms the molecular formula (C₁₈H₁₂N₄O₆) .
Q. How does the nitro group influence the compound’s solubility and stability?
Nitro groups reduce solubility in polar solvents due to increased molecular planarity and π-π stacking. Stability tests (TGA/DSC) reveal decomposition above 250°C, with nitro groups contributing to thermal instability via exothermic decomposition pathways .
Advanced Research Questions
Q. What challenges arise in resolving the crystal structure of this compound, and how can SHELX software improve refinement?
Challenges include:
- Twinned crystals : Common due to symmetric biphenyl cores. SHELXL’s twin refinement module (TWIN/BASF commands) can model overlapping lattices .
- Disorder in nitro groups : SHELXL’s PART/SUMP restraints mitigate overfitting by constraining thermal parameters . Example: A reported structure (CCDC entry) achieved R = 0.054 using SHELXL-2018, with anisotropic displacement parameters for all non-H atoms .
Q. How do electronic effects of nitro groups impact the compound’s reactivity in host-guest systems or catalysis?
- Electron-withdrawing nature : Nitro groups reduce electron density on the biphenyl core, making it a poor electron donor. This limits applications in charge-transfer complexes but enhances stability as a host in π-deficient systems .
- Catalytic ligand potential : While not directly reported for this compound, analogous nitro-substituted biphenyls act as ligands in Pd-catalyzed cross-coupling, where nitro groups modulate steric and electronic environments .
Q. What computational methods are suitable for studying the electronic structure of this compound?
Q. How can contradictions in toxicity data for biphenyl derivatives guide safety protocols for handling this compound?
While biphenyl (parent compound) has established hepatotoxicity (EPA reports ), nitro derivatives may exhibit distinct toxicokinetics:
- In vitro assays : Prioritize Ames tests for mutagenicity (nitro groups can form reactive intermediates).
- Handling protocols : Use fume hoods and nitrile gloves, as nitro aromatics are potential skin sensitizers .
Methodological Tables
Table 1. Key Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a, b, c (Å) | 12.34, 7.89, 18.21 |
| β (°) | 105.2 |
| R factor | 0.054 |
| Data-to-parameter ratio | 13.8 |
Table 2. Thermal Stability Analysis (TGA/DSC)
| Decomposition Stage | Onset Temp (°C) | Mass Loss (%) |
|---|---|---|
| 1 (Nitro group) | 250 | 35 |
| 2 (Biphenyl core) | 380 | 65 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
